molecular formula C22H23N5O3S B2433615 (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 2034311-58-3

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Cat. No.: B2433615
CAS No.: 2034311-58-3
M. Wt: 437.52
InChI Key: RMDWPYRKGXDDPJ-UHFFFAOYSA-N
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Description

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone: is a complex organic compound featuring multiple functional groups, including a triazole ring, an azetidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common approach is the Huisgen cycloaddition click chemistry reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The sulfonyl group can be further oxidized under specific conditions.

  • Reduction: : The azetidine ring can be reduced to form a different functional group.

  • Substitution: : The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Electrophilic substitution can be achieved using reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution might involve the use of amines or alkoxides.

Major Products Formed

  • Oxidation: : Formation of sulfonic acid derivatives.

  • Reduction: : Formation of amines or alcohols.

  • Substitution: : Formation of halogenated or nitro-substituted phenyl derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: : Its biological activity can be explored for potential therapeutic uses, such as antimicrobial or anticancer properties.

  • Medicine: : The compound's unique structure may make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

  • Industry: : It can be used in the production of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes or receptors involved in cellular signaling pathways. The compound might interact with these targets through binding interactions, leading to modulation of their activity.

Comparison with Similar Compounds

This compound can be compared to other triazole derivatives and azetidine-containing compounds. Similar compounds include:

  • Rufinamide: : An anticonvulsant drug with a triazole core.

  • Cefatrizine: : A cephalosporin antibiotic with a triazole ring.

  • Carboxyamidotriazole: : An anticancer drug featuring a triazole moiety.

The uniqueness of (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone lies in its combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c28-22(18-8-10-20(11-9-18)31(29,30)26-12-4-5-13-26)25-14-19(15-25)27-16-21(23-24-27)17-6-2-1-3-7-17/h1-3,6-11,16,19H,4-5,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDWPYRKGXDDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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